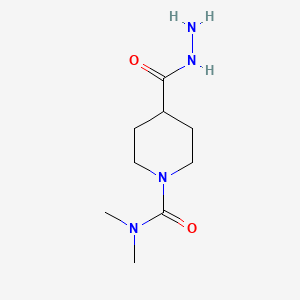![molecular formula C14H14N2O4 B14175852 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide CAS No. 332412-85-8](/img/structure/B14175852.png)
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C14H14N2O4 and a molecular weight of 274.27 g/mol It is characterized by the presence of a furan ring substituted with a carbamoylphenoxy group and a carboxamide group
準備方法
The synthesis of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carbamoylphenoxy group: This step involves the reaction of the furan ring with a carbamoylphenol derivative, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to facilitate the formation of the ester bond.
Formation of the carboxamide group: The final step involves the conversion of the ester group to a carboxamide group using an appropriate amine source, such as ammonia or an amine derivative, under suitable reaction conditions.
Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反応の分析
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3).
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and appropriate temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学的研究の応用
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate and as a lead compound for drug development.
作用機序
The mechanism of action of 4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in cell growth, proliferation, and apoptosis. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
類似化合物との比較
4-[(4-Carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide can be compared with other similar compounds, such as:
4-(4-Cyanophenoxy)benzamide: This compound is a selective inhibitor of the mono-ADP-ribosyltransferase PARP10 and has distinct selectivities compared to other PARP inhibitors.
3-(4-Carbamoylphenoxy)benzamide: This compound also inhibits PARP10 and has similar biological activities to this compound.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
332412-85-8 |
|---|---|
分子式 |
C14H14N2O4 |
分子量 |
274.27 g/mol |
IUPAC名 |
4-[(4-carbamoylphenoxy)methyl]-5-methylfuran-2-carboxamide |
InChI |
InChI=1S/C14H14N2O4/c1-8-10(6-12(20-8)14(16)18)7-19-11-4-2-9(3-5-11)13(15)17/h2-6H,7H2,1H3,(H2,15,17)(H2,16,18) |
InChIキー |
FXHAVHODESZKMG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(O1)C(=O)N)COC2=CC=C(C=C2)C(=O)N |
溶解性 |
32.9 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Triphenyl[(2,4,5-trifluoro-3-methoxybenzoyl)oxy]stannane](/img/structure/B14175774.png)
![3-Hydroxy-4-[(4-methoxyphenyl)methoxy]butanenitrile](/img/structure/B14175781.png)
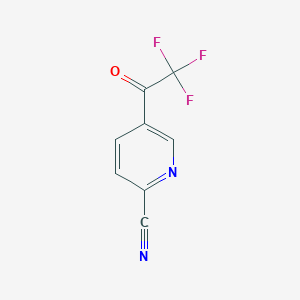
![N,N,N',N''-Tetramethyl-N'-[3-(triethoxysilyl)propyl]guanidine](/img/structure/B14175787.png)

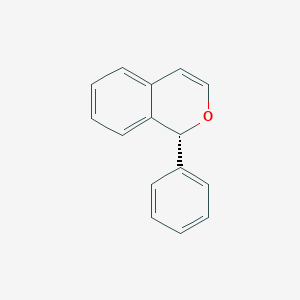

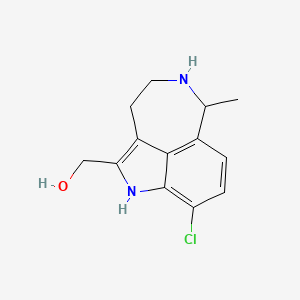
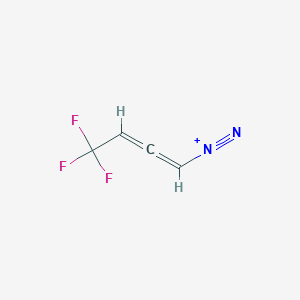
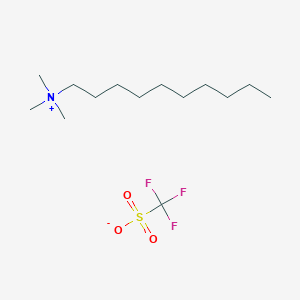
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
